6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of a fluorine atom at the 6th position and a keto group at the 1st position of the pyridoindole ring system. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone derivative is reacted with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole compound, which can be further modified to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted pyridoindole derivatives.
Scientific Research Applications
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role as a lead compound in drug discovery, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Indole derivatives with various substitutions
Uniqueness
6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is unique due to the specific positioning of the fluorine atom and the keto group, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H7FN2O |
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Molecular Weight |
202.18 g/mol |
IUPAC Name |
6-fluoro-2,9-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H7FN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-5,14H,(H,13,15) |
InChI Key |
JUBLAZWQJWUZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C(=O)NC=C3 |
Origin of Product |
United States |
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